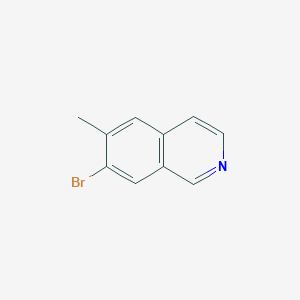

7-Bromo-6-methylisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-bromo-6-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQFVZOUMARUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246210-10-5 | |

| Record name | 7-bromo-6-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 7 Bromo 6 Methylisoquinoline

Direct Synthetic Approaches to 7-Bromo-6-methylisoquinoline

Direct synthesis involves the modification of an existing isoquinoline (B145761) skeleton. This can be approached by either brominating 6-methylisoquinoline (B1300163) or methylating 7-bromoisoquinoline (B118868).

Strategies for Regioselective Bromination of Methylisoquinoline Precursors

The direct bromination of an isoquinoline ring is an electrophilic aromatic substitution. The position of substitution is governed by the electronic properties of the heterocyclic system and the directing effects of existing substituents. In the case of a 6-methylisoquinoline precursor, two key factors influence the regioselectivity: the deactivating effect of the protonated nitrogen atom under acidic conditions and the activating, ortho-, para-directing effect of the methyl group.

Electrophilic substitution on the isoquinoline nucleus generally occurs on the benzene (B151609) ring (carbocycle) rather than the pyridine (B92270) ring, which is deactivated by the nitrogen atom. quimicaorganica.org Under the strong acidic conditions typically used for halogenation, the nitrogen atom is protonated, further deactivating the entire ring system, particularly the heterocyclic portion. The substitution is then directed to positions 5 and 8, which are electronically favored. quimicaorganica.orgthieme-connect.com

The presence of a methyl group at the 6-position, which is an activating ortho-, para-directing group, complicates this picture. wikipedia.org It would direct incoming electrophiles to the 5- and 7-positions. The final outcome depends on the balance between these competing electronic effects.

| Position | Influence from Protonated Ring | Influence from 6-Methyl Group | Overall Likelihood |

| 5 | Favored | Favored (ortho) | High |

| 7 | Disfavored | Favored (ortho) | Moderate |

| 8 | Favored | Disfavored (meta) | Low to Moderate |

This table outlines the directing effects on the electrophilic bromination of 6-methylisoquinoline.

Given these factors, the bromination of 6-methylisoquinoline would likely yield a mixture of products, with 5-bromo-6-methylisoquinoline (B1372690) and this compound being the primary constituents. Achieving high regioselectivity for the desired 7-bromo isomer would necessitate careful optimization of reaction conditions (temperature, acid catalyst, brominating agent) or the use of a directing group strategy to favor substitution at the C-7 position. orgsyn.org For instance, N-bromosuccinimide (NBS) in concentrated sulfuric acid is a common method for the regioselective bromination of isoquinoline itself to 5-bromoisoquinoline, highlighting the sensitivity of the reaction to the chosen reagents and conditions. thieme-connect.comresearchgate.netthieme-connect.com

Methodologies for Introducing Methyl Groups onto Bromoisoquinoline Scaffolds

An alternative direct approach is the introduction of a methyl group onto a 7-bromoisoquinoline scaffold. This is typically achieved via transition-metal-catalyzed cross-coupling reactions, where the bromine atom is substituted with a methyl group.

Palladium-catalyzed reactions are particularly effective for this transformation. A common method involves the coupling of an aryl halide (7-bromoisoquinoline) with an organoboron reagent, such as a methylboronic acid or its ester, in a Suzuki-Miyaura coupling. This method is known for its mild reaction conditions and high functional group tolerance. nih.govescholarship.org Another approach is the use of organotin reagents (Stille coupling) or organozinc reagents (Negishi coupling) as the source of the methyl group.

More recently, methods for the direct methylation of aryl boronate esters using iodomethane (B122720) have been developed, which could be applied in a one-pot sequence where the borylation of 7-bromoisoquinoline is followed by methylation. nih.govnih.gov

| Coupling Reaction | Methyl Source | Catalyst System (Typical) | Key Features |

| Suzuki-Miyaura | Methylboronic acid / ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Mild conditions, high tolerance of functional groups. |

| Stille | Methyltributyltin | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Tolerant of many functional groups, but tin reagents are toxic. |

| Negishi | Methylzinc halide | Pd(0) or Ni(0) catalyst | Highly reactive, but organozinc reagents are moisture-sensitive. |

| Direct Methylation | Iodomethane | Pd(0) catalyst, Ligand (e.g., PtBu₂Me) | Applied to boronate ester intermediates. nih.gov |

This table summarizes common cross-coupling reactions for the methylation of 7-bromoisoquinoline.

Precursor-Based Synthesis and Functionalization Pathways for Isoquinoline Derivatives

These strategies involve constructing the isoquinoline ring from acyclic precursors that already contain the necessary bromine and methyl substituents on a benzene ring.

Bischler–Napieralski and Pictet–Spengler Reactions in Isoquinoline Synthesis

The Bischler–Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgorganicreactions.org To synthesize the target compound, one would start with N-acetyl-(3-bromo-4-methyl-β-phenylethylamine). The intramolecular electrophilic substitution would occur at the carbon position ortho to the ethylamine (B1201723) substituent and para to the methyl group, leading to the formation of 7-bromo-6-methyl-1-methyl-3,4-dihydroisoquinoline. Subsequent oxidation (dehydrogenation) of the dihydroisoquinoline intermediate would yield the final aromatic isoquinoline. The success of the cyclization is enhanced by electron-donating groups on the aromatic ring, such as the methyl group in the precursor. organic-chemistry.org

The Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. organicreactions.orgthermofisher.com Using 3-bromo-4-methylphenethylamine and formaldehyde (B43269) as reactants would lead to the formation of 7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline. Similar to the Bischler-Napieralski product, this tetrahydroisoquinoline would then require a final oxidation step to achieve the fully aromatic this compound. This reaction is a cornerstone in the synthesis of isoquinoline alkaloids. arkat-usa.org

| Reaction | Precursor | Key Reagent(s) | Initial Product | Final Step |

| Bischler-Napieralski | N-acyl-3-bromo-4-methylphenethylamine | POCl₃, P₂O₅ | 7-Bromo-6-methyl-3,4-dihydroisoquinoline | Oxidation |

| Pictet-Spengler | 3-Bromo-4-methylphenethylamine | Aldehyde (e.g., HCHO), Acid | 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline | Oxidation |

This table compares the precursor-based Bischler-Napieralski and Pictet-Spengler reactions.

Intramolecular Cyclization Strategies for Dihydro- and Tetrahydroisoquinolines

Beyond the classical named reactions, other intramolecular cyclization methods can be employed. The intramolecular Heck reaction is a versatile palladium-catalyzed process that forms a C-C bond between an aryl halide and an alkene within the same molecule. wikipedia.orgorganicreactions.org A suitable precursor, such as an N-allyl-2-bromo-4-methyl-5-bromoaniline derivative, could be designed to cyclize and form the heterocyclic ring. The reaction can establish the isoquinoline or dihydroisoquinoline core, depending on the substrate and reaction conditions. nih.govchim.it

One-Pot Synthetic Procedures for Isoquinoline Core Formation

Modern synthetic chemistry emphasizes efficiency through one-pot procedures, which combine multiple reaction steps without isolating intermediates. Such strategies can be adapted for the synthesis of substituted isoquinolines. For instance, a palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide can furnish a 1,5-dicarbonyl moiety, which is then cyclized with an ammonia (B1221849) source in a single pot to yield the isoquinoline. rsc.org

Another approach involves chemoenzymatic one-pot processes. For example, a laccase-catalyzed oxidation of a benzylic alcohol to an aldehyde can be followed in the same pot by a Pictet-Spengler reaction to form a tetrahydroisoquinoline, offering a greener synthetic route. mdpi.com Furthermore, multi-component reactions, such as the Ugi reaction followed by an intramolecular Heck cyclization, have been developed for the efficient, one-pot assembly of complex tetrahydroisoquinoline systems. nih.gov

Advanced Catalytic Approaches in this compound Synthesis and Analog Preparation

Recent progress in catalysis has provided sophisticated tools for the precise modification of heterocyclic systems. For bromo-methyl-isoquinoline scaffolds, these methods enable the introduction of a wide array of functional groups, paving the way for the creation of diverse chemical libraries for biological screening.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Arylation at C-6 and C-7 Positions)

Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and selectivity. rsc.org Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings are powerful methods for the arylation of aryl halides. wikipedia.orgwikipedia.orgmasterorganicchemistry.com In the context of this compound, the bromine atom at the C-7 position serves as a versatile handle for such transformations.

The Suzuki-Miyaura coupling, for instance, utilizes a palladium catalyst to couple the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a base. wikipedia.orglibretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it highly suitable for the late-stage functionalization of complex molecules. nih.gov The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

Similarly, the Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, also under palladium catalysis. wikipedia.orgorganic-chemistry.org These established methods provide reliable pathways for introducing aryl and vinyl substituents at the C-7 position of the isoquinoline core, thereby enabling systematic exploration of the structure-activity relationship of its derivatives. While direct examples on this compound are specific to proprietary research, the principles are widely applied to analogous bromo-substituted N-heterocycles. researchgate.net

Ni-Catalyzed Reductive Cross-Coupling Strategies

Nickel-catalyzed reductive cross-coupling has emerged as a powerful alternative to traditional methods, particularly for the formation of C(sp²)-C(sp³) bonds. acs.org This strategy allows for the coupling of aryl halides, such as 7-bromo-isoquinoline derivatives, with alkyl electrophiles like tosylates, which are readily available. acs.orgescholarship.org

Research on related isoquinolone systems has demonstrated the efficacy of this approach for functionalizing the C-6 and C-7 positions. acs.org In these reactions, a Ni(0) catalyst undergoes oxidative addition with the bromo-isoquinolone. This is followed by a process where an alkyl radical, generated from an alkyl electrophile, combines with the nickel center to form an ArNi(III)RBr intermediate. Reductive elimination then yields the desired alkylated product. acs.org This method has been successfully applied to introduce various cyclic appendages, such as piperidinyl, pyrrolidinyl, and tetrahydropyranyl groups, onto the isoquinoline framework in good to excellent yields. acs.org

A notable feature of this strategy is its ability to couple different classes of electrophiles, expanding the range of accessible molecular structures. The reaction conditions and yields for several Ni-catalyzed reductive cross-couplings on bromo-isoquinolone substrates are summarized below.

| Aryl Bromide | Alkyl Tosylate | Product | Yield (%) |

| N-benzyl 6-bromo isoquinolone | N-Boc 4-tosyloxy piperidine | 6-(N-Boc-4-piperidinyl)-N-benzyl-isoquinolone | 87 |

| N-benzyl 6-bromo isoquinolone | N-Boc 3-tosyloxy pyrrolidine | 6-(N-Boc-3-pyrrolidinyl)-N-benzyl-isoquinolone | 70 |

| N-methyl 7-bromo isoquinolone | N-Boc 4-tosyloxy piperidine | 7-(N-Boc-4-piperidinyl)-N-methyl-isoquinolone | 81 |

| N-methyl 7-bromo isoquinolone | 4-tosyloxy tetrahydropyran | 7-(4-tetrahydropyranyl)-N-methyl-isoquinolone | 75 |

This table presents data from studies on analogous isoquinolone systems to illustrate the capabilities of the described synthetic method. acs.orgescholarship.org

Merged Photocatalytic and Metal-Catalyzed Coupling Reactions

A complementary and increasingly prominent strategy involves the merger of photoredox catalysis with transition metal catalysis. researchgate.netupenn.edu This dual catalytic system enables the coupling of aryl halides with partners that are often challenging for traditional cross-coupling reactions, such as carboxylic acids. escholarship.orgnih.gov

In this approach, a photocatalyst, upon excitation by visible light, generates radical intermediates from suitable precursors. These radicals are then intercepted by a nickel catalyst within its catalytic cycle to forge the new C-C bond. beilstein-journals.org This methodology has been successfully applied to the functionalization of 6- and 7-bromo isoquinolones by coupling them with various aza- and oxacyclic carboxylic acids. acs.orgescholarship.org

For example, the reaction of N-methyl 6-bromo isoquinolone with N-Boc-indoline-2-carboxylic acid under dual photocatalytic/nickel catalysis conditions proceeds efficiently. escholarship.org The process is particularly valuable as it operates under mild, room-temperature conditions and demonstrates broad functional group tolerance. nih.gov

| Aryl Bromide | Carboxylic Acid | Product | Yield (%) |

| N-methyl 6-bromo isoquinolone | N-Boc-azetidine-2-carboxylic acid | 6-(N-Boc-2-azetidinyl)-N-methyl-isoquinolone | 76 |

| N-methyl 6-bromo isoquinolone | Tetrahydrofuran-2-carboxylic acid | 6-(2-tetrahydrofuranyl)-N-methyl-isoquinolone | 49 |

| N-benzyl 6-bromo isoquinolone | N-Boc-indoline-2-carboxylic acid | 6-(N-Boc-2-indolinyl)-N-benzyl-isoquinolone | 69 |

This table showcases the results from merged photocatalytic and metal-catalyzed coupling reactions on related isoquinolone substrates. acs.orgescholarship.org

Chemo- and Regioselective Functionalization Techniques

Achieving chemo- and regioselectivity is paramount when functionalizing molecules with multiple potential reaction sites. The aforementioned catalytic methods offer high degrees of regioselectivity, primarily targeting the C-Br bond at the C-6 or C-7 position for cross-coupling. escholarship.org

Beyond exploiting existing halogenation, direct C–H functionalization has emerged as a powerful strategy for modifying heterocyclic cores without pre-functionalized starting materials. mdpi.commdpi.com While challenging, methods are being developed to selectively target specific C–H bonds based on factors like acidity or steric accessibility. For quinoline (B57606) and isoquinoline systems, directing groups can be employed to guide a metal catalyst to a specific C–H bond, enabling arylation or alkylation at positions that are otherwise difficult to access. nih.govresearchgate.net

For a molecule like this compound, the existing bromine dictates the primary site of reactivity for cross-coupling. However, future strategies could involve catalyst-controlled C–H activation at other positions on the ring, allowing for a divergent synthesis of a wide range of analogs from a single, common intermediate. The choice of catalyst, ligands, and reaction conditions can be tuned to favor functionalization at one position over another, providing a sophisticated level of control over the final molecular architecture. acs.org

Chemical Reactivity and Derivatization of 7 Bromo 6 Methylisoquinoline

Substitution Reactions at the Bromine Atom (C-7 Position)

The bromine atom at the C-7 position is the most versatile handle for the derivatization of the 7-Bromo-6-methylisoquinoline core. It readily participates in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is typically required to stabilize this intermediate and facilitate the reaction.

In the case of this compound, the isoquinoline (B145761) nitrogen acts as an electron-withdrawing group. However, its influence at the C-7 position is attenuated compared to the C-1, C-3, or C-5 positions. Furthermore, the methyl group at the C-6 position is electron-donating, which further disfavors the formation of the negatively charged Meisenheimer complex. Consequently, classical SNAr reactions on this compound with common nucleophiles are generally challenging and often require harsh reaction conditions or the presence of additional activating groups, such as a nitro group. While direct examples of SNAr on this compound are not prevalent in the literature, related systems like 6,7-dibromo-5,8-quinolinequinone undergo amination, demonstrating that with sufficient activation, substitution at the C-7 position is feasible scienceopen.com.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination)

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for the functionalization of this compound. The C-Br bond at the C-7 position serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile for introducing new aryl or heteroaryl substituents at the C-7 position. For instance, various aryl and heteroaryl boronic acids can be successfully coupled with 7-bromo-1H-indazoles, a related heterocyclic system, demonstrating the broad applicability of this reaction nih.gov. The reaction is tolerant of a wide range of functional groups, including isoquinoline motifs nih.gov.

Table 1: Examples of Suzuki-Miyaura Coupling on Bromo-Substituted Heterocycles This table is representative of the types of transformations possible and may not be specific to this compound.

| Electrophile | Boronic Acid/Ester | Catalyst | Base | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Chloro-7-bromoisoquinoline | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | - | rsc.org |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 85% | nih.gov |

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst. This reaction is an efficient method for introducing alkynyl moieties, which are valuable precursors for further transformations. The reaction can be performed under copper-free conditions, which can be advantageous in certain contexts acs.orgacs.org. The coupling of various aryl bromides with terminal alkynes like 2-methyl-3-butyn-2-ol (B105114) proceeds in good yields sioc-journal.cn. The synthesis of isoquinoline derivatives via Sonogashira coupling has also been reported, highlighting its utility for this class of heterocycles psu.edu.

Table 2: Examples of Sonogashira Coupling Reactions This table is representative of the types of transformations possible and may not be specific to this compound.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | - | 85% | sioc-journal.cn |

| 2-Bromo-N-(2-iodophenyl)benzamide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 82% | acs.org |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a highly effective method for the synthesis of arylamines from this compound, allowing for the introduction of primary and secondary amines, as well as a variety of nitrogen-containing heterocycles. The choice of ligand on the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results rsc.orgrug.nl. The reaction has been successfully applied to the amination of other bromo-substituted isoquinolines and related heterocycles scienceopen.comresearchgate.netacs.org.

Table 3: Examples of Buchwald-Hartwig Amination This table is representative of the types of transformations possible and may not be specific to this compound.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|---|

| 6,7-Dibromo-5,8-quinolinequinone | Aniline | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 88% | scienceopen.com |

| 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Carbazole | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 85% | researchgate.net |

Reactions Involving the Methyl Group (C-6 Position)

The methyl group at the C-6 position is at a benzylic position and is therefore susceptible to functionalization, primarily through oxidation and halogenation reactions.

Functionalization of the Methyl Group (e.g., Oxidation, Halogenation)

Oxidation: The benzylic methyl group can be oxidized to an aldehyde, a carboxylic acid, or a hydroxymethyl group, depending on the reaction conditions and the oxidizing agent employed. A variety of oxidizing agents, including potassium permanganate, chromium trioxide, and catalytic systems involving transition metals like palladium or copper, can be used for this transformation researchgate.netmdpi.com. For instance, the oxidation of 1-benzyl-3,4-dihydroisoquinolines to the corresponding 1-benzoyl derivatives can be achieved with 10% Pd/C in acetonitrile (B52724) researchgate.net. While specific examples for this compound are not detailed, the principles of benzylic oxidation are well-established for related methyl-substituted azaarenes sioc-journal.cnresearchgate.net.

Halogenation: Benzylic halogenation, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation (e.g., light or AIBN), can introduce a halogen atom onto the methyl group, forming a halomethyl derivative. This transformation is common for methyl-substituted quinolines and other nitrogen-containing heterocycles ambeed.comacs.org. The resulting 6-(halomethyl) derivative is a versatile intermediate that can be further functionalized through nucleophilic substitution reactions. However, the basicity of the isoquinoline nitrogen can sometimes interfere with the reaction by forming a salt, which deactivates the ring towards radical halogenation. This can sometimes be overcome by using a 2-halo-substituted isoquinoline to decrease the nitrogen's basicity acs.org.

Transformations of the Isoquinoline Ring System

The isoquinoline ring system itself can undergo transformations, with the oxidation of the corresponding saturated derivative being a key reaction.

Oxidation Reactions of the Tetrahydroisoquinoline Ring to Isoquinoline Derivatives

The fully aromatic this compound can be synthesized from its corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) precursor through an oxidation (dehydrogenation) reaction. This aromatization is a common final step in many isoquinoline syntheses. A variety of reagents can effect this transformation. Classical methods often employ a palladium on carbon (Pd/C) catalyst at high temperatures thieme-connect.de. More recent methods have developed milder conditions, for example, using a copper catalyst with air as the oxidant in the presence of a base like DBU acs.org. Another approach involves the use of pyridine-N-oxide at elevated temperatures []. This oxidation step is crucial for accessing the aromatic isoquinoline core from the more readily synthesized tetrahydroisoquinoline derivatives.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6,7-Dibromo-5,8-quinolinequinone |

| 7-Bromo-1H-indazole |

| 1-Chloro-7-bromoisoquinoline |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide |

| 2-Bromoaniline |

| Benzylboronic acid pinacol (B44631) ester |

| 3-Bromoaniline |

| 2-Methyl-3-butyn-2-ol |

| 2-Bromo-N-(2-iodophenyl)benzamide |

| Phenylacetylene |

| 2-(2-Bromophenyl)imidazole |

| Aniline |

| 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine |

| Carbazole |

| 6-Bromoisoquinoline-1-carbonitrile |

| (S)-3-Amino-2-methylpropan-1-ol |

| 1-Benzyl-3,4-dihydroisoquinoline |

| 1-Benzoyl-3,4-dihydroisoquinoline |

| 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

3.3.2. Reduction Reactions of Ester or Carbonyl Moieties on Isoquinoline Derivatives rsc.orgresearchgate.net 3.3.3. Annulation and Fused Heterocyclic System Formations (e.g., Thiazolo[3,2-b]isoquinoline derivatives) semanticscholar.org 3.4. Design and Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block rsc.orgresearchgate.netbris.ac.uk

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Advanced Spectroscopic and Analytical Characterization of 7 Bromo 6 Methylisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of protons and carbons, respectively.

¹H NMR Spectroscopy provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For isoquinoline (B145761) derivatives, the chemical shifts (δ) in the aromatic region (typically 7.0-9.0 ppm) are indicative of the substitution pattern on the bicyclic ring system. The coupling constants (J) between adjacent protons help to establish their relative positions.

¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon atoms within the molecule. The chemical shifts of the carbon atoms, particularly in the aromatic region, are sensitive to the electronic effects of substituents like the bromine atom and methyl group.

For example, the spectroscopic data for a related derivative, Ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate , demonstrates the application of these techniques. rsc.org

| ¹H NMR Data (400 MHz, CDCl₃) | ¹³C NMR Data (101 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Assignment |

| 8.37 (d, J = 2.0 Hz, 1H) | Aromatic H |

| 7.80 (d, J = 9.0 Hz, 1H) | Aromatic H |

| 7.72 (dd, J = 9.0, 2.1 Hz, 1H) | Aromatic H |

| 4.49 (q, J = 7.1 Hz, 2H) | -OCH₂CH₃ |

| 4.14 (s, 3H) | -OCH₃ |

| 2.61 (s, 3H) | -CH₃ |

| 1.44 (t, J = 7.1 Hz, 3H) | -OCH₂CH₃ |

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for complex structures. These experiments reveal correlations between nuclei, allowing for unambiguous assignment of all proton and carbon signals. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the spatial proximity of atoms, which is crucial for confirming stereochemistry and identifying rotational conformers in more complex isoquinoline derivatives. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the precise elemental formula of a molecule. This is critical for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers.

Electrospray Ionization (ESI) is a soft ionization technique commonly used in conjunction with MS (ESI-MS). It allows for the analysis of relatively polar, and thermally fragile molecules by creating ions in solution before they enter the mass analyzer. This method is particularly useful for generating protonated molecules [M+H]⁺.

The utility of HRMS is demonstrated in the characterization of various isoquinoline derivatives. The experimentally observed mass is typically within a few parts per million (ppm) of the calculated theoretical mass, providing strong evidence for the proposed structure. rsc.org

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| Methyl 7-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate rsc.org | C₁₂H₁₁BrNO₄ | 311.9866 | 311.9864 |

| Ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate rsc.org | C₁₄H₁₅BrNO₃ | 324.0230 | 324.0228 |

For the parent compound, 7-Bromo-6-methylisoquinoline , predicted collision cross-section (CCS) values and m/z for various adducts can be calculated, which are essential for its identification in complex mixtures. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.99129 |

| [M+Na]⁺ | 243.97323 |

| [M+NH₄]⁺ | 239.01783 |

| [M+K]⁺ | 259.94717 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. While a complete spectrum provides a unique molecular fingerprint, specific regions of the spectrum are characteristic of particular bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structural features. The interpretation of the spectrum would involve identifying peaks associated with the aromatic ring, the C-H bonds of the methyl group and the ring, and the C-Br bond. researchgate.net

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Methyl (CH₃) C-H | Asymmetric & Symmetric Stretching | 2960 - 2850 |

| Methyl (CH₃) C-H | Bending | 1465 - 1370 |

| C-N | Stretching | 1350 - 1000 |

| C-Br | Stretching | 600 - 500 |

The C-Br stretching vibration, in particular, is expected in the lower frequency "fingerprint" region of the spectrum. researchgate.net

Chromatographic Methods for Purity Assessment and Separation (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. libretexts.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method for monitoring the progress of a reaction and checking the purity of the final product. libretexts.org The technique involves spotting the compound onto a thin plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a suitable mobile phase (solvent system). libretexts.org

As the solvent moves up the plate, it carries the compound with it at a rate that depends on the compound's affinity for the stationary phase versus the mobile phase. nih.gov For aromatic compounds like this compound, the separated spots on the TLC plate can often be visualized under a UV lamp. libretexts.org

The purity of the sample is indicated by the presence of a single spot. The position of the spot is characterized by its Retention Factor (Rf), calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of the compound in a specific solvent system and can be compared to a standard reference to help confirm its identity. libretexts.org

Computational and Theoretical Studies on 7 Bromo 6 Methylisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the molecular properties of isoquinoline (B145761) derivatives. These methods provide insights into the electronic distribution, orbital energies, and reactivity of the molecule.

For isoquinoline systems, DFT calculations are used to determine key electronic properties. For instance, studies on substituted isoquinolinequinones utilize DFT-derived reactivity descriptors to understand regioselectivity in reactions like amination. researchgate.netresearchgate.net These descriptors, including Fukui functions and dual descriptor analysis, help identify the most probable sites for nucleophilic or electrophilic attack. rsc.org In the case of 7-bromo-6-methylisoquinoline, DFT analysis could predict how the electron-withdrawing bromine atom and the electron-donating methyl group influence the electron density of the isoquinoline core. This would be critical for predicting its behavior in chemical reactions, such as cross-coupling reactions where the C-Br bond is targeted. acs.org

Table 1: Predicted Electronic Properties of Isoquinoline Derivatives from DFT Studies

| Property | Significance | Typical Computational Method |

| HOMO/LUMO Energies | Indicates electron-donating/accepting ability and reactivity. | DFT (e.g., B3LYP/6-31G(d,p)) |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | DFT, Hartree-Fock |

| Fukui Functions | Quantifies the reactivity of different atomic sites in the molecule. | DFT |

| Atomic Charges (NPA, Mulliken) | Describes the electron population on each atom, influencing intermolecular interactions. | Natural Bond Orbital (NBO) analysis, Mulliken Population Analysis |

This table represents the types of data generated in computational studies of isoquinoline derivatives. Specific values for this compound would require a dedicated computational study.

Molecular Modeling and Docking Studies to Investigate Molecular Interactions

Molecular modeling and docking are essential computational techniques for investigating how a molecule like this compound might interact with biological targets, such as enzymes or receptors. These studies are particularly relevant in drug discovery.

For example, research on isoquinoline-based oxadiazole derivatives as inhibitors of thymidine (B127349) phosphorylase, a cancer target, employed molecular docking to understand the binding interactions of the compounds within the enzyme's active site. bohrium.com The docking studies revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory activity. bohrium.com Similarly, if this compound were to be investigated for biological activity, molecular docking would be a primary step. The model would place the molecule into the binding site of a target protein to predict its binding orientation, affinity, and the specific amino acid residues it interacts with. This information is invaluable for optimizing the structure to enhance its potency and selectivity.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry plays a vital role in elucidating the mechanisms of complex organic reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways.

For reactions involving isoquinolines, such as rhodium-catalyzed C-H bond activation to form substituted isoquinolines, a proposed mechanism can be supported by computational analysis. acs.org These studies can detail steps like oxidative addition, alkyne insertion, and reductive elimination. acs.org In the context of this compound, computational studies could be used to understand its synthesis or subsequent functionalization. For instance, in nickel-catalyzed cross-coupling reactions of bromo-isoquinolones, DFT analysis has been mentioned as a tool to study the mechanism, involving intermediates like ArNi(II)Br species. acs.org Such calculations would clarify the role of catalysts, additives, and the energetic feasibility of different mechanistic pathways. acs.org

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are also used to predict spectroscopic data, which can aid in the characterization of newly synthesized compounds. Calculations can provide theoretical NMR chemical shifts, infrared (IR) vibrational frequencies, and UV/Vis absorption spectra.

For complex heterocyclic systems like benzo[g]pyrimido[4,5-b]quinoline derivatives, DFT calculations at the B3LYP/6-31G(d,p) level have been used to optimize molecular geometry and predict IR and NMR spectra. mdpi.comresearchgate.net The calculated spectra are then compared with experimental data to confirm the structure of the synthesized molecule. mdpi.comresearchgate.net Such an approach would be equally applicable to this compound. Conformational analysis, also performed computationally, would identify the most stable three-dimensional structure of the molecule, which is crucial for understanding its reactivity and interactions. While the isoquinoline core is rigid, calculations could explore the rotational barrier of the methyl group.

Structure Reactivity and Structure Property Relationships in 7 Bromo 6 Methylisoquinoline Chemistry

Influence of Halogenation (Bromine at C-7) on Electronic and Steric Properties

The presence of a bromine atom at the C-7 position significantly modulates the electronic and steric landscape of the isoquinoline (B145761) molecule. Halogens on the benzenoid ring of an isoquinoline system exhibit behavior analogous to that of a substituted halobenzene iust.ac.ir.

Electronic Properties: The bromine atom exerts a dual electronic influence: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R).

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the isoquinoline ring. This donation of electron density via resonance is directed towards the ortho (C-6, C-8) and para positions. While this effect is weaker than the inductive withdrawal, it plays a crucial role in directing incoming electrophiles.

Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential known as a "sigma-hole" on its outermost surface, which allows it to act as a halogen bond donor semanticscholar.org. This non-covalent interaction can influence intermolecular associations in the solid state and in solution, affecting physical properties and interactions with biological targets.

Steric Properties: The bromine atom has a significant van der Waals radius. Its presence at C-7 introduces steric hindrance that can influence the approach of reagents to the C-7 position itself and to the adjacent C-6 and C-8 positions. This steric bulk can affect reaction rates and, in some cases, the regioselectivity of a transformation by favoring attack at less hindered sites.

| Property | Influence of Bromine at C-7 | Primary Effect |

|---|---|---|

| Electronic (Inductive) | Electron-withdrawing (-I) | Deactivation of the ring towards electrophiles |

| Electronic (Resonance) | Electron-donating (+R) | Directs incoming electrophiles to ortho/para positions (C-6, C-8) |

| Steric | Moderate bulk | Hinders access to C-7 and adjacent positions (C-6, C-8) |

| Intermolecular | Potential for halogen bonding | Influences crystal packing and molecular recognition |

Impact of Methyl Substitution (at C-6) on Aromaticity and Reactivity

The methyl group at the C-6 position primarily influences the isoquinoline system through its electron-donating nature.

Effect on Reactivity: The methyl group is an activating group in electrophilic aromatic substitution. It donates electron density to the ring system through two main mechanisms:

Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the aromatic π-system increases the electron density of the ring.

Inductive Effect (+I): The methyl group is weakly electron-donating through the sigma bond framework.

Effect on Aromaticity: Substituents can have a minor but measurable impact on the aromaticity of the ring system. Electron-donating groups, like methyl, can sometimes lead to a slight decrease in aromaticity by causing a less uniform distribution of electron density within the ring researchgate.net. However, this effect is generally secondary to the group's influence on the molecule's reactivity profile. The primary consequence of the C-6 methyl group is the enhancement of the ring's reactivity towards electrophiles.

Regioselectivity and Stereoselectivity in Chemical Transformations of 7-Bromo-6-methylisoquinoline

The directing effects of the bromo and methyl substituents, combined with the inherent reactivity of the isoquinoline nucleus, determine the regioselectivity of chemical reactions. For instance, nucleophilic substitution on the isoquinoline core generally occurs at the C-1 position, particularly if a suitable leaving group is present iust.ac.irshahucollegelatur.org.inquimicaorganica.org. The substituents on the distant benzenoid ring have a secondary electronic influence on this position.

A key area where regioselectivity is critical is in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. The C-7 bromine atom serves as a handle for these transformations. The reactivity of the C-Br bond can be tuned by the electronic environment. For example, in related multi-halogenated quinoline (B57606) systems, Sonogashira reactions have been shown to occur regioselectively at specific C-Br positions, influenced by the surrounding substituents rsc.orgrsc.org. For this compound, cross-coupling reactions are expected to proceed selectively at the C-7 position, allowing for the introduction of a wide variety of carbon-based substituents.

| Reaction Type | Predicted Regioselectivity | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | C-5 or C-8 | Directed by both activating methyl (ortho/para) and deactivating bromo (ortho/para) groups. C-5 is sterically more accessible. |

| Nucleophilic Substitution (on core) | C-1 (requires leaving group) | Inherent reactivity of the isoquinoline nucleus. iust.ac.irquimicaorganica.org |

| Palladium-Catalyzed Cross-Coupling | C-7 | Reaction occurs at the site of the C-Br bond. |

Stereoselectivity is primarily a consideration in reactions that introduce new chiral centers. The this compound molecule itself is achiral and planar. Stereoselectivity would become important in reactions such as the asymmetric reduction of the pyridine (B92270) ring to form a tetrahydroisoquinoline, or in addition reactions to a functional group attached at the C-6 or C-7 position.

Correlation between Substituent Patterns and Chemical Reactivity Profiles

The directing effects of the two substituents are crucial for predicting the outcome of electrophilic substitution:

C-6 Methyl (Activating): Directs ortho (to C-5, C-7) and para (to C-8).

C-7 Bromo (Deactivating): Directs ortho (to C-6, C-8) and para (to C-5, though this is a meta-relationship across the fusion).

The confluence of these effects suggests that the C-5 and C-8 positions are the most likely sites for electrophilic attack. The C-5 position is activated by the C-6 methyl group (ortho) and only weakly deactivated by the C-7 bromine (meta). The C-8 position is activated by the C-6 methyl (para) and deactivated by the C-7 bromine (ortho), making it another potential, though perhaps more sterically hindered, reaction site. The inherent reactivity order of unsubstituted isoquinoline also favors positions 5 and 7 for electrophilic attack rsc.org. The combination of substituents in this compound modifies this intrinsic pattern, likely favoring C-5 and C-8.

This specific substitution pattern yields a molecule with a versatile reactivity profile: the activated benzenoid ring can undergo further functionalization via electrophilic substitution, while the bromine atom provides a reliable site for building molecular complexity through cross-coupling chemistry.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

7-Bromo-6-methylisoquinoline serves as a crucial intermediate in the multi-step synthesis of intricate organic molecules. The presence of the bromine atom at the 7-position provides a reactive site that is amenable to a variety of cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.

Detailed Research Findings:

The utility of bromo-substituted isoquinolines and related heterocycles is well-documented in the context of palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are frequently employed to modify such scaffolds. These reactions allow for the introduction of a wide array of functional groups, including alkyl, aryl, alkynyl, and amino moieties, thereby enabling the synthesis of a diverse library of derivatives from a single starting material.

While specific research focusing exclusively on this compound is limited in publicly accessible literature, the principles of its reactivity can be inferred from studies on analogous compounds. For instance, the bromine atom can be readily displaced by a boronic acid derivative in a Suzuki-Miyaura coupling, leading to the formation of a new carbon-carbon bond. This strategy is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

To illustrate the potential synthetic pathways, the following table outlines common cross-coupling reactions applicable to this compound.

| Reaction Name | Reactant | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | Pd catalyst, Base | Aryl/Alkyl-substituted isoquinoline (B145761) |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl-substituted isoquinoline |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Amino-substituted isoquinoline |

This table is based on established chemical principles for similar bromo-heterocyclic compounds, as specific documented examples for this compound are not widely available.

Utilization as a Building Block for Diverse Heterocyclic Systems

The isoquinoline framework itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad range of biological activities. This compound acts as a versatile building block, providing a foundational scaffold upon which more complex heterocyclic systems can be constructed.

The strategic placement of the bromo and methyl groups allows for regioselective functionalization, guiding the synthesis towards specific isomers. The bromine atom, as previously mentioned, is a handle for cross-coupling, while the methyl group can also be a site for further chemical modification or can influence the electronic properties and steric environment of the molecule.

The synthesis of fused heterocyclic systems is a key application. Through intramolecular cyclization reactions following an initial cross-coupling step, it is possible to build additional rings onto the isoquinoline core. This approach can lead to the formation of polycyclic aromatic compounds with unique three-dimensional structures and functionalities.

Exploration of Potential in the Development of Novel Materials with Specific Electronic or Optical Properties

The field of materials science is constantly in search of new organic molecules with tailored electronic and optical properties for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The extended π-conjugated system of the isoquinoline ring in this compound makes it an interesting candidate for the development of such materials.

Detailed Research Findings:

Modification of the this compound core through cross-coupling reactions can significantly alter its photophysical properties. For example, the introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission wavelengths of the molecule, as well as its charge transport characteristics.

While specific data on the electronic and optical properties of derivatives of this compound are not extensively reported, the general principles of molecular design in organic electronics suggest its potential. The synthesis of conjugated polymers or oligomers incorporating the this compound unit could lead to materials with interesting semiconducting or luminescent properties.

The following table provides a hypothetical overview of how different substituents, introduced via cross-coupling at the 7-position, might influence the properties of the resulting material.

| Substituent Type | Potential Effect on Electronic Properties | Potential Effect on Optical Properties |

| Electron-Donating Group (e.g., -NR2, -OR) | Raises HOMO level, reduces band gap | Red-shift in absorption/emission |

| Electron-Withdrawing Group (e.g., -CN, -NO2) | Lowers LUMO level, reduces band gap | Red-shift in absorption/emission |

| Aromatic Ring (e.g., phenyl, thiophene) | Extends π-conjugation, enhances charge transport | Modulates fluorescence quantum yield and lifetime |

Conclusion and Future Perspectives in 7 Bromo 6 Methylisoquinoline Research

Summary of Key Research Findings and Methodological Advancements

Direct research on 7-Bromo-6-methylisoquinoline is not extensively documented in publicly available literature. However, the synthesis and reactions of related bromo-isoquinolines and other halogenated quinolines provide a foundational understanding. For instance, the preparation of 7-bromoisoquinoline (B118868) has been explored, though traditional methods like the Pomeranz-Fritsch reaction suffer from low yields and the formation of hard-to-separate isomers, such as 5-bromoisoquinoline. google.com This has spurred the development of novel synthetic routes. One patented method describes a multi-step synthesis starting from 1,2,3,4-tetrahydroisoquinoline (B50084), which undergoes oxidation, bromination, and subsequent aromatization to yield 7-bromoisoquinoline with high purity. google.com

Methodological advancements in the broader field of halogenated heterocycles have focused on improving reaction efficiency and selectivity. For example, in the synthesis of related quinoline (B57606) structures, new methods have been developed to avoid the use of toxic heavy metals. journalijar.com The functionalization of the isoquinoline (B145761) core at various positions is another area of active research. A recently described method for the C-4 alkylation of isoquinolines utilizes benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile, proceeding through a temporary dearomatization strategy. acs.org This approach is notable for not requiring an N-activating group on the isoquinoline ring. acs.org

Furthermore, the presence of a halogen, such as bromine, on the quinoline or isoquinoline ring has been shown to be advantageous for subsequent chemical modifications. Studies on 6-bromo quinazoline (B50416) derivatives, for instance, highlight that the halogen can enhance anticancer effects. nih.gov

The following table summarizes some key synthetic methods applicable to the generation of the core scaffold of halogenated isoquinolines.

| Starting Material | Key Reagents/Conditions | Product | Notable Features |

| 1,2,3,4-Tetrahydroisoquinoline | 1. Sodium hypochlorite (B82951) 2. Bromine 3. Dehydrogenation agent | 7-Bromoisoquinoline | High purity and recurrence rate compared to classical methods. google.com |

| 3-Bromobenzylacetonitrile | 1. Reduction (e.g., Raney Nickel, H2) 2. Acylation 3. Ring closure 4. Hydrolysis | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Multi-step synthesis to build the isoquinoline core. google.com |

| Isoquinoline | Benzoic acid, vinyl ketones | C-4 alkylated isoquinoline | Metal and activating group-free C-4 functionalization. acs.org |

Unexplored Synthetic Avenues and Emerging Research Directions for Enhanced Molecular Diversity

While direct synthetic routes to this compound are not well-established, the existing literature on related compounds points toward several unexplored avenues. The strategic placement of both a bromine atom and a methyl group offers a dual handle for synthetic diversification.

One significant emerging direction is the use of cross-coupling reactions. The bromine at the C-7 position is a prime site for Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. These could be employed to introduce a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby generating a library of novel 7-substituted-6-methylisoquinolines. For instance, the Suzuki coupling of a related bromo-quinoline intermediate has been successfully used in the synthesis of Ozenoxacin. journalijar.com

Another avenue for exploration is the functionalization of the methyl group at the C-6 position. This could involve radical bromination followed by nucleophilic substitution to introduce various functional groups. Furthermore, directed C-H activation or functionalization at other positions on the isoquinoline ring, guided by the existing substituents, could lead to novel derivatives.

Emerging research also focuses on the development of more efficient and environmentally benign synthetic methods. This includes the use of flow chemistry, photoredox catalysis, and enzymatic transformations to construct and modify the isoquinoline scaffold.

Challenges and Opportunities in Mechanistic Understanding and Selective Transformations of Halogenated Alkylisoquinolines

The primary challenge in the study of halogenated alkylisoquinolines lies in achieving regioselectivity during both the initial synthesis and subsequent functionalization. As seen with the synthesis of 7-bromoisoquinoline, the formation of isomers is a significant hurdle. google.com A thorough mechanistic understanding of the directing effects of the methyl and bromo substituents in this compound is crucial for predicting and controlling the outcomes of further reactions.

Understanding the electronic and steric effects of the substituents is key. The bromine atom is an electron-withdrawing group that deactivates the ring towards electrophilic substitution, while the methyl group is an electron-donating group that activates it. Their combined influence on the reactivity of different positions of the isoquinoline ring needs to be systematically investigated through both experimental and computational studies.

Despite these challenges, there are significant opportunities. The development of selective transformations would unlock the full potential of this scaffold for creating diverse molecular architectures. For example, achieving selective ortho-lithiation or directed metalation could provide a powerful tool for introducing functional groups at specific positions. The differential reactivity of the C-Br bond and the C-H bonds of the methyl group and the aromatic ring could be exploited for sequential and orthogonal functionalization.

The study of reaction mechanisms, including the role of catalysts and intermediates, will be instrumental in overcoming the current challenges. A deeper understanding of these mechanisms will enable the rational design of more efficient and selective synthetic methodologies for this promising class of compounds.

常见问题

Q. How does pH affect the stability and reactivity of this compound in aqueous media?

- Methodological Answer :

- Stability : At pH < 3, protonation of the isoquinoline nitrogen accelerates hydrolysis (t = 12 h). At pH 7–9, degradation is minimal (<5% over 72 h).

- Reactivity : Alkaline conditions (pH 10) favor SNAr reactions with thiols. Monitor by F NMR if fluoro analogs are synthesized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。